molecular formula C8H4ClNO2 B1582115 4-Chloroisoindoline-1,3-dione CAS No. 51108-30-6

4-Chloroisoindoline-1,3-dione

Cat. No. B1582115
CAS RN: 51108-30-6
M. Wt: 181.57 g/mol
InChI Key: APOAEMIYHVGWEZ-UHFFFAOYSA-N
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Patent
US04306074

Procedure details

(b 1) 300 parts of 3-chlorophthalic anhydride in 1,200 parts by volume of formamide are stirred for 2 hours at 140° C. The mixture is then allowed to cool to 100° C. after which the solution is poured into 5,000 parts by volume of water. The precipitate which forms is filtered off, washed with water and dried under reduced pressure. 275 parts (92.2% of theory) of 3-chlorophthalimide, of melting point 236°-238° C., are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].C([NH2:15])=O>O>[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([NH:15][C:8](=[O:7])[C:3]=12)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate which forms is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(=O)NC2=O)=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.